

Spectroscopic Analysis of 4-Bromopentanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromopentanoic acid

Cat. No.: B3240973

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4-bromopentanoic acid**, a molecule of interest in various chemical and pharmaceutical research domains. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for acquiring such spectra. The information is presented to facilitate structural elucidation and characterization for researchers and professionals in drug development and chemical synthesis.

Predicted Spectral Data

Due to the limited availability of experimental spectra for **4-bromopentanoic acid** in public databases, this guide presents predicted data generated from computational models and analysis of characteristic functional group frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum of **4-bromopentanoic acid** in a standard deuterated solvent (e.g., CDCl₃) would exhibit distinct signals corresponding to the different proton environments

in the molecule.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H-5 (CH_3)	~1.7	Doublet	3H
H-3 (CH_2)	~2.2 - 2.4	Multiplet	2H
H-2 (CH_2)	~2.6	Triplet	2H
H-4 (CH)	~4.1	Multiplet	1H
OH (Carboxylic Acid)	~10-12	Singlet (broad)	1H

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

^{13}C NMR (Carbon-13 NMR)

The predicted ^{13}C NMR spectrum provides information on the different carbon environments.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-5 (CH_3)	~25
C-3 (CH_2)	~35
C-2 (CH_2)	~38
C-4 (CH-Br)	~50
C-1 (C=O)	~175

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[1\]](#)

Vibrational Mode	Predicted Frequency (cm ⁻¹)	Intensity	Functional Group
O-H Stretch	2500-3300	Strong, Broad	Carboxylic Acid
C-H Stretch (sp ³)	2850-3000	Medium-Strong	Alkane
C=O Stretch	1700-1725	Strong	Carboxylic Acid
C-O Stretch	1210-1320	Medium	Carboxylic Acid
C-Br Stretch	500-600	Medium-Strong	Alkyl Halide

The broadness of the O-H stretch is a characteristic feature of carboxylic acids due to hydrogen bonding.[\[2\]](#)[\[3\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

m/z Value	Predicted Identity	Notes
180/182	[M] ⁺ (Molecular Ion)	Presence of two peaks with approximately 1:1 ratio due to the two isotopes of Bromine (⁷⁹ Br and ⁸¹ Br).
101	[M - Br] ⁺	Loss of a bromine radical.
135/137	[M - COOH] ⁺	Loss of the carboxylic acid group.
45	[COOH] ⁺	Carboxylic acid fragment.

The fragmentation of carboxylic acids often involves the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH).[\[4\]](#)[\[5\]](#) The presence of bromine will result in characteristic isotopic patterns for bromine-containing fragments.[\[6\]](#)

Experimental Protocols

The following are generalized protocols for acquiring the spectral data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of purified **4-bromopentanoic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Transfer the solution to a clean 5 mm NMR tube.

Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 300-600 MHz).
- ^1H NMR:
 - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
- ^{13}C NMR:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid or liquid **4-bromopentanoic acid** sample directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Record a background spectrum of the clean, empty ATR crystal.
- Record the sample spectrum over the range of 4000-400 cm^{-1} .
- The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Sample Preparation:

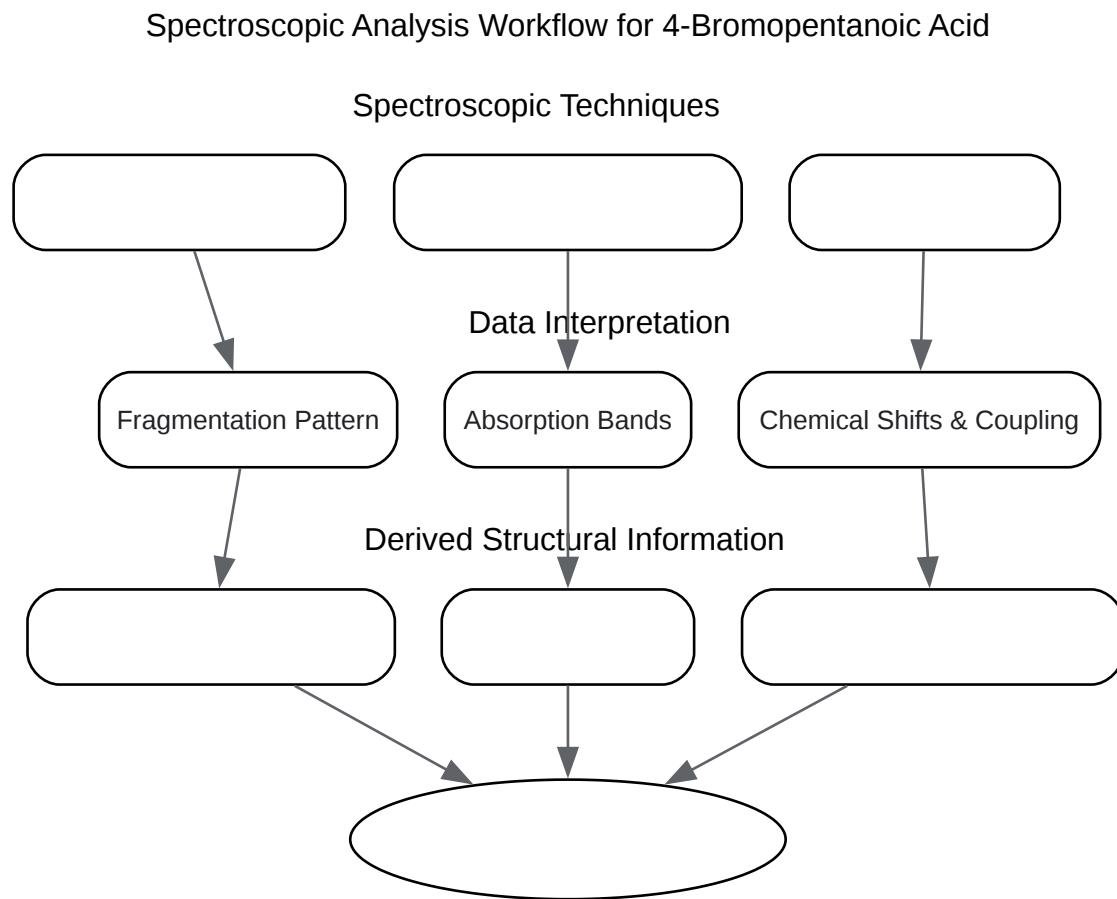
- Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- Further dilute the solution as necessary for the specific ionization technique and instrument sensitivity.

Data Acquisition (Electron Ionization - EI):

- Instrument: A mass spectrometer equipped with an EI source.
- Introduce the sample into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like **4-bromopentanoic acid** using the spectroscopic techniques described.



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Caption: Logical workflow for structural elucidation using spectroscopic techniques.

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